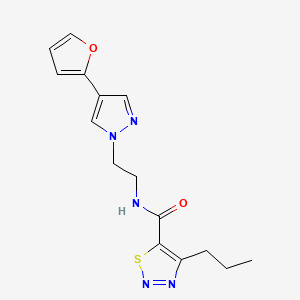

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring, linked via an ethyl group to a 1,2,3-thiadiazole-5-carboxamide moiety with a propyl chain. This structure combines electron-rich aromatic systems (furan and pyrazole) with a sulfur-containing thiadiazole, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S/c1-2-4-12-14(23-19-18-12)15(21)16-6-7-20-10-11(9-17-20)13-5-3-8-22-13/h3,5,8-10H,2,4,6-7H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALLUHFRZBUDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions, starting with the preparation of intermediates:

Formation of the Pyrazole Ring: : Starting from 2-furan carboxaldehyde, a cyclization reaction with hydrazine hydrate forms the furan-pyrazole intermediate.

Thiadiazole Ring Formation: : This intermediate is then reacted with propyl isothiocyanate to introduce the thiadiazole ring. Reaction conditions typically involve refluxing in an appropriate solvent, such as ethanol or DMF (dimethylformamide).

Amidation: : The final step involves amidation with the ethyl chain substituted with the carboxamide functionality.

Industrial Production Methods: : For industrial-scale production, optimization involves:

Efficient catalysts to speed up the reactions.

Continuous flow reactors to enhance yield and purity.

Sustainable and environmentally friendly solvents and reagents to reduce waste and by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The furan ring can be oxidized under mild conditions, leading to the formation of various oxygenated derivatives.

Reduction: : The thiadiazole ring can undergo reduction, particularly under catalytic hydrogenation, forming a corresponding dihydro compound.

Substitution: : The compound can participate in electrophilic substitution reactions, especially on the pyrazole ring, when treated with halogens or nitrating agents.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

Reducing agents: : Lithium aluminum hydride (LiAlH4), Palladium on carbon (Pd/C).

Substituting agents: : Bromine (Br2), Nitric acid (HNO3).

Major Products

Oxidized furans

Reduced thiadiazoles

Halogenated pyrazoles

Scientific Research Applications

Chemistry

Used as a building block for creating more complex organic molecules.

Study of its reactivity helps in developing new synthetic methodologies.

Biology

Potential as a pharmacophore in drug discovery, especially in creating anti-inflammatory and anticancer agents.

Medicine

Investigated for its antimicrobial properties, showing promise in inhibiting bacterial and fungal growth.

Its structure-activity relationship (SAR) studies aid in developing potent pharmaceuticals.

Industry

Utilized in the development of agricultural chemicals.

Acts as a precursor in manufacturing specialty polymers and materials.

Mechanism of Action

The specific mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide largely depends on its application:

Molecular Targets: : It interacts with enzymes and receptors, inhibiting or modulating their activity.

Pathways Involved: : In anti-inflammatory action, it inhibits pathways involving cyclooxygenase (COX) and lipoxygenase (LOX). In antimicrobial activity, it disrupts cell wall synthesis in bacteria.

Comparison with Similar Compounds

Pyrazole-Thiadiazole Hybrids

The compound N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea () shares the pyrazole and thiadiazole motifs but differs in key substituents:

- Linkage : The target compound uses a carboxamide group, whereas the analog employs a thiourea bridge. Thiourea linkages may enhance metal-binding capacity but reduce metabolic stability compared to carboxamides.

- In contrast, the phenoxy group in the analog may increase lipophilicity .

- Synthesis : The analog in was synthesized via condensation reactions, but the target compound likely requires coupling agents like EDCI/HOBt (as seen in ) for carboxamide formation, which typically yields 62–71% under mild conditions .

Chlorinated Pyrazole Derivatives

Compounds 3a–3p () are pyrazole-4-carboxamides with chloro, cyano, and aryl substituents:

- Physicochemical Properties : Melting points (123–183°C) and yields (62–71%) for these derivatives suggest moderate crystallinity and synthetic efficiency. The target compound’s propyl-thiadiazole group may lower its melting point compared to chlorinated analogs due to increased flexibility.

- In contrast, the furan ring in the target compound is electron-donating, which could stabilize charge-transfer interactions .

Thiazole-Based Analogs

The compound N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () replaces thiadiazole with a thiazole ring:

- Heteroatom Influence: Thiazole contains one sulfur and one nitrogen atom, while thiadiazole has two nitrogens and one sulfur.

- Biological Implications: Thiazole derivatives are known for antimicrobial and anti-inflammatory activities. Thiadiazoles, however, are often explored for anticancer and kinase inhibition due to their planar structure and metabolic resistance .

Structural and Functional Implications

Substituent Effects

- Furan vs. Phenyl/Chlorophenyl : The furan ring’s oxygen atom enhances solubility in polar solvents compared to hydrophobic aryl groups in . This could improve bioavailability but reduce membrane permeability .

- Propyl Chain : The 4-propyl group on the thiadiazole may increase lipophilicity (logP) compared to methyl or chloro substituents, favoring interactions with hydrophobic binding pockets .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its pharmacological potential.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of hydrazinecarbothioamides followed by various chemical modifications. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR | Determine molecular structure |

| IR Spectroscopy | Identify functional groups |

| Mass Spectrometry | Confirm molecular weight and formula |

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate activity against a range of bacterial strains. The presence of the thiadiazole ring enhances the compound's interaction with microbial targets.

Anticancer Activity

This compound has been evaluated for anticancer activity. In vitro studies suggest that this compound can induce apoptosis in cancer cells through caspase activation pathways. Specifically, compounds related to this scaffold have shown selective inhibition of caspases, which are crucial in the apoptotic process.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in various models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

- Renal Ischemia/Reperfusion Injury : A study demonstrated that thiadiazole derivatives significantly reduced renal tissue damage in animal models subjected to ischemia/reperfusion injury. The compounds exhibited protective effects by modulating oxidative stress markers and enhancing antiapoptotic pathways .

- Caspase Inhibition : A detailed mechanistic study revealed that specific derivatives selectively inhibited caspases 3 and 9, leading to decreased apoptosis in renal tissues. This suggests a promising role for these compounds in protecting against renal damage during surgical procedures .

Table 2: Summary of Biological Activities

Q & A

Q. Optimization considerations :

- Temperature control : Pyrazole formation requires reflux (~80–100°C), while thiadiazole synthesis is sensitive to overheating (maintain ≤60°C) .

- pH adjustment : Basic conditions (pH 8–9) during thiadiazole precipitation improve yield and purity .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (DMSO/water) ensures >95% purity .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

- ¹H/¹³C NMR : Pyrazole protons appear as doublets (δ 7.2–8.1 ppm), while the thiadiazole C-5 carbonyl resonates at ~165 ppm . Ethyl linker protons show triplet splitting (δ 3.5–4.0 ppm) .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₁₇H₂₀N₄O₂S: calc. 352.1265, obs. 352.1268) .

- X-ray crystallography : Confirms planarity of the thiadiazole ring and dihedral angles between furan-pyrazole and thiadiazole planes (e.g., 45–55°) .

Note : Discrepancies in aromatic proton shifts may arise from solvent polarity or tautomerism; cross-validate with 2D NMR (COSY, HSQC) .

Advanced: How can conflicting bioactivity data between in vitro and cell-based assays be resolved?

Answer:

Case example : A study reported IC₅₀ = 2 µM (enzyme inhibition) but EC₅₀ = 20 µM (cellular assay). Potential resolutions:

Solubility/bioavailability : Measure logP (e.g., via HPLC) to assess membrane permeability. If logP >3, consider prodrug strategies (e.g., esterification) .

Metabolic stability : Conduct microsomal stability assays. Rapid degradation (t₁/₂ <30 min) suggests CYP450-mediated metabolism; introduce electron-withdrawing groups (e.g., -CF₃) to slow oxidation .

Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .

Advanced: What computational strategies predict regioselectivity in pyrazole substitution?

Answer:

- DFT calculations : Compare activation energies for substitution at N1 vs. C3 positions. For 4-(furan-2-yl)-1H-pyrazole, N1 alkylation is favored (ΔG‡ = 15 kcal/mol vs. 22 kcal/mol for C3) due to lower steric hindrance .

- Molecular docking : Simulate interactions with alkylating agents (e.g., ethyl bromoacetate). Pyrazole N1 shows stronger hydrogen bonding with electrophiles (binding energy: −8.2 kcal/mol vs. −5.6 kcal/mol for C3) .

Experimental validation : Use competitive reactions with isotopic labeling (¹³C-ethyl bromide) and track substitution via LC-MS .

Basic: What in vitro assays are recommended for initial antimicrobial screening?

Answer:

- Antibacterial : Broth microdilution (CLSI guidelines) against Gram+ (e.g., S. aureus ATCC 29213) and Gram− (e.g., E. coli ATCC 25922). Test concentrations: 1–128 µg/mL .

- Antifungal : Agar diffusion assay against C. albicans (ATCC 90028). Zone of inhibition >10 mm at 50 µg/disc indicates potential .

- Control compounds : Compare with ciprofloxacin (antibacterial) and fluconazole (antifungal) .

Advanced: How to address low reproducibility in thiadiazole ring formation?

Answer:

Common issues :

- Byproduct formation : Phosphorus pentasulfide (P₄S₁₀) impurities generate disulfide byproducts. Purify reagents via sublimation .

- Incomplete cyclization : Monitor reaction progress with TLC (Rf = 0.3 in 1:1 hexane/EtOAc). Add catalytic iodine (0.1 eq) to accelerate cyclization .

- Scale-up challenges : Replace batch reactors with flow chemistry systems for consistent heat/mass transfer .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

- Thermal stability : Decomposition onset at 180°C (DSC). Store at −20°C in amber vials .

- Photostability : UV irradiation (254 nm, 24 hr) causes 15% degradation; add antioxidants (e.g., BHT, 0.01% w/w) .

- Hydrolytic stability : Half-life in PBS (pH 7.4, 37°C): 48 hr. Susceptible to esterase-mediated hydrolysis; replace ester groups with amides .

Advanced: How to design SAR studies targeting the thiadiazole moiety?

Answer:

Modification strategies :

Core substitutions : Replace sulfur with oxygen (1,2,3-oxadiazole) to reduce toxicity .

Side-chain variations : Introduce polar groups (e.g., -SO₂NH₂) at C4 to enhance water solubility .

Bioisosteres : Swap thiadiazole with 1,2,4-triazole and compare IC₅₀ values in kinase inhibition assays .

Data analysis : Use 3D-QSAR (CoMFA) to correlate electrostatic potentials with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.